ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the pyrazolo[1,5-a]pyrimidine core in its structure imparts unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with ethyl cyanoacetate and ammonium acetate under reflux conditions to form the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 2-(4-methylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a chloro group, leading to different chemical and biological properties.
Ethyl 2-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Contains a fluorine atom, which can significantly alter its reactivity and biological activity
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)14-8-10(2)20-15(18-14)9-13(19-20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQVEROFEVAUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=NN2C(=C1)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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